Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride
Overview
Description
Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride is a chemical compound with the CAS number 1220029-69-5 . It is intended for research use only and is not meant for human or veterinary use.
Molecular Structure Analysis
The molecular formula of Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride is C14H20ClNO3. Its molecular weight is 285.76 g/mol.Scientific Research Applications
Analytical Chemistry
Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride: is utilized in analytical chemistry for the development of new chromatographic methods. Its distinct molecular structure allows for the testing of separation techniques and the calibration of analytical instruments .
Molecular Biology Research
Researchers employ this compound in molecular biology to study protein-ligand interactions. Its ability to bind with specific proteins can provide insights into the mechanisms of drug action and receptor activation .
Neuroscience
Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride: is used in neuroscience research to explore neurotransmitter pathways. Its interaction with neural receptors can shed light on the treatment of neurological disorders .
Material Science
In material science, the compound’s unique properties are harnessed to create novel polymeric materials. It can act as a plasticizer or a modifier to alter the physical properties of polymers .
Environmental Science
This chemical is also significant in environmental science, where it is used to trace the degradation pathways of organic compounds. It serves as a model compound to study the environmental fate of similar chemicals .
Synthetic Organic Chemistry
The compound is a key intermediate in synthetic organic chemistry for the construction of complex molecules. It is often used in the synthesis of various organic compounds due to its reactive ester group .
Pharmacology
Lastly, in pharmacology, Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride is instrumental in drug discovery and development. It is a precursor in the synthesis of potential therapeutic agents, particularly in the design of molecule libraries for high-throughput screening .
Safety and Hazards
For safety and hazards related to Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride, it’s best to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information about the chemical’s hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .
properties
IUPAC Name |
ethyl 2-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-5-3-4-6-13(12)18-10-11-7-8-15-9-11;/h3-6,11,15H,2,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYRLTKGVMFWLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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